molecular formula C16H22ClN3OS B13417327 2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one

2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one

Cat. No.: B13417327
M. Wt: 339.9 g/mol
InChI Key: RUKPMDNZGHNLPD-UHFFFAOYSA-N
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Description

2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is a complex organic compound that belongs to the class of thiadiazinanones This compound is characterized by its unique structure, which includes a thiadiazine ring substituted with tert-butyl, chloro-phenyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and isopropylamine in the presence of a thiadiazine-forming reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one
  • 2-tert-Butylimino-5-(4-methyl-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one

Uniqueness

2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on thiadiazine derivatives .

Properties

Molecular Formula

C16H22ClN3OS

Molecular Weight

339.9 g/mol

IUPAC Name

2-tert-butylimino-5-(4-chlorophenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

InChI

InChI=1S/C16H22ClN3OS/c1-11(2)20-14(18-16(3,4)5)22-10-19(15(20)21)13-8-6-12(17)7-9-13/h6-9,11H,10H2,1-5H3

InChI Key

RUKPMDNZGHNLPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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